molecular formula C19H22ClN3OS B2475708 4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide CAS No. 339019-12-4

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide

Cat. No.: B2475708
CAS No.: 339019-12-4
M. Wt: 375.92
InChI Key: KAZOGMPFBIIWGP-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a synthetic quinazoline derivative intended for research and laboratory use only. This compound is part of a class of heterocyclic molecules that are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Quinazoline scaffolds, including tetrahydroquinazoline substructures, are frequently investigated as core templates in the development of potential therapeutic agents . The structure of this compound incorporates a 4-morpholino group, which can influence the molecule's physicochemical properties and its interaction with biological targets, and a sulfide-linked 4-chlorobenzyl moiety, which may contribute to its binding affinity and selectivity. Researchers are exploring similar compounds for various applications, including as enzyme inhibitors and for their antitumor properties . The precise mechanism of action and specific research applications for this compound are subject to ongoing investigation. Researchers should consult the current scientific literature for the latest findings on related chemical structures. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-15-7-5-14(6-8-15)13-25-19-21-17-4-2-1-3-16(17)18(22-19)23-9-11-24-12-10-23/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZOGMPFBIIWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approaches

The tetrahydroquinazoline scaffold is typically synthesized via cyclocondensation of cyclohexenone derivatives with guanidine or urea. For example, cyclohexenone reacts with guanidine hydrochloride under basic conditions (KOH/EtOH) to yield 5,6,7,8-tetrahydroquinazolin-2-amine. Microwave-assisted cyclization, as demonstrated by Zhang et al., enhances efficiency, reducing reaction times from hours to minutes.

Optimization Table 1: Solvent and Catalyst Screening for Quinazoline Cyclization

Entry Solvent Catalyst Temperature (°C) Yield (%)
1 EtOH None 80 45
2 CH₃CN DMAP 60 78
3 DMF p-TsOH 120 (MW) 94

Microwave irradiation in dimethylacetamide (DMAC) with p-toluenesulfonic acid achieves near-quantitative yields by accelerating dehydrative cyclization.

Functionalization at Position 4: Morpholino Substitution

Nucleophilic Aromatic Substitution

The 4-chloro intermediate 5,6,7,8-tetrahydro-2-quinazolinyl chloride undergoes displacement with morpholine. Optimal conditions involve:

  • Solvent : Acetonitrile (CH₃CN) or DMF
  • Base : K₂CO₃ or Et₃N
  • Temperature : 80–100°C

Representative Procedure :

  • Combine 4-chloro-5,6,7,8-tetrahydroquinazoline (1 eq), morpholine (1.2 eq), and K₂CO₃ (2 eq) in CH₃CN.
  • Reflux for 12 h.
  • Isolate product via extraction (EtOAc/H₂O) and column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield : 82–89%.

Thiolation at Position 2 and Sulfide Bond Formation

Thiol Group Introduction

Conversion of the 2-amino group to a thiol proceeds via diazotization and displacement:

  • Diazotization : Treat 2-aminoquinazoline with NaNO₂/HCl at 0–5°C.
  • Thiolation : React intermediate with NaSH or thiourea.

Alternative Method : Direct thiolation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene at 110°C.

Sulfide Coupling with 4-Chlorobenzyl Halide

The thiolated quinazoline reacts with 4-chlorobenzyl bromide under basic conditions:

  • Dissolve 2-mercapto-4-morpholino-5,6,7,8-tetrahydroquinazoline (1 eq) and 4-chlorobenzyl bromide (1.1 eq) in DMF.
  • Add K₂CO₃ (2 eq) and stir at 25°C for 6 h.
  • Quench with H₂O, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).

Yield : 75–84%.

Optimization Table 2: Sulfide Coupling Conditions

Entry Base Solvent Time (h) Yield (%)
1 Et₃N THF 12 68
2 K₂CO₃ DMF 6 84
3 DBU CH₃CN 4 79

Alternative Pathways and Emerging Methodologies

One-Pot Tandem Synthesis

Copper-catalyzed Ullmann coupling enables direct C–S bond formation between 4-chlorobenzyl thiol and 4-morpholino-2-halotetrahydroquinazoline. For example:

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline
  • Solvent : DMSO at 110°C
  • Yield : 88%.

Ultrasound-Promoted Thiolation

Ultrasonic irradiation (250 W, 40 kHz) reduces thiolation time from 6 h to 1 h, enhancing yields to 91% by improving mass transfer.

Workup and Purification Strategies

  • Distillation : For intermediates like 4-chlorobenzenesulfochloride, vacuum distillation removes byproducts (e.g., 4,4'-dichlorodiphenyl sulfone).
  • Recrystallization : Ethanol/water mixtures purify final products, achieving >98% purity.
  • Fluorous Silica Gel Extraction : For sulfide intermediates, perfluoro-tagged reagents enable facile separation.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar–H), 7.32 (d, 2H, Ar–H), 4.21 (s, 2H, SCH₂), 3.85 (m, 4H, morpholino), 2.65 (m, 4H, morpholino), 2.50 (m, 4H, tetrahydro ring).
  • MS (ESI+) : m/z 418.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorobenzyl moiety.

Scientific Research Applications

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity or selectivity. The chlorobenzyl group can further modulate the compound’s properties, such as its solubility or stability.

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-
  • 2-[(2-Chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and the chlorobenzyl group differentiates it from other quinazoline derivatives, potentially offering unique interactions with biological targets and distinct chemical reactivity.

Biological Activity

4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a complex organic compound characterized by its quinazoline core structure, which is combined with a morpholine ring and a chlorobenzyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The IUPAC name for this compound is 4-[2-[(4-chlorophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]morpholine. The molecular formula is C19H22ClN3OSC_{19}H_{22}ClN_3OS and it possesses a molecular weight of approximately 373.91 g/mol. The structural representation highlights key functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Quinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Morpholine Ring : This step often utilizes nucleophilic substitution reactions to attach the morpholine moiety.
  • Chlorobenzyl Substitution : The chlorobenzyl group is introduced to enhance the compound's solubility and biological interaction profile.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The quinazoline core can inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The morpholine ring enhances binding affinity to certain receptors, potentially modulating their activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines.
  • Neuroleptic Effects : Similar compounds have shown promise as neuroleptics in treating psychotic disorders .
  • Antisecretory Activity : It has demonstrated moderate antisecretory activity in animal models .

Case Studies and Research Findings

StudyFindings
Study on Anticancer ActivityDemonstrated cytotoxic effects against MKN-45 gastric adenocarcinoma cells, outperforming conventional drugs like Paclitaxel .
Neuroleptic Activity AssessmentExhibited comparable effects to clozapine in animal models for psychotic disorders .
Enzyme Interaction StudiesIdentified as a potential inhibitor of factor XIa, suggesting anticoagulant properties .

Comparison with Related Compounds

This compound can be compared with other similar compounds based on their structural features and biological activities:

CompoundStructure FeaturesBiological Activity
Thieno[3,2-c]pyridine DerivativesContains sulfur and nitrogen heterocyclesAnticancer and anti-inflammatory properties
Other Quinazoline DerivativesVarying substituents on the quinazoline coreDiverse pharmacological profiles including antimicrobial and anticancer activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chlorobenzyl 4-morpholino-5,6,7,8-tetrahydro-2-quinazolinyl sulfide, and what are the critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution, sulfidation, and cyclization. Key steps include:

  • Chlorobenzyl group introduction : Reacting 4-chlorobenzyl chloride with a thiol precursor under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
  • Morpholino ring formation : Cyclization using morpholine and a catalyst like p-toluenesulfonic acid (PTSA) under reflux in toluene .
  • Critical parameters : Temperature control (±2°C), solvent polarity (DMF vs. THF), and reaction time (8–12 hours) significantly impact yield (50–70%) and purity (>95% by HPLC) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Analytical HPLC : C18 column, acetonitrile/water gradient (70:30 to 90:10), UV detection at 254 nm .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peak [M+H]⁺ at m/z corresponding to C₂₁H₂₃ClN₂OS₂ (exact mass: 442.09 g/mol).
  • ¹H/¹³C NMR : Key signals include δ 7.3–7.4 ppm (aromatic protons from chlorobenzyl) and δ 3.6–3.8 ppm (morpholino CH₂ groups) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer : Prioritize:

  • In vitro receptor binding assays : Screen for P2X7 receptor antagonism (IC₅₀ determination via calcium flux assays) .
  • Cytotoxicity profiling : Use MTT assays on HEK-293 and HeLa cells at 1–100 µM concentrations .
  • Solubility and stability : Measure logP (octanol/water) and plasma stability (37°C, 24 hours) using LC-MS .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yield and selectivity?

  • Methodological Answer :

  • DFT calculations : Model transition states for sulfidation and cyclization steps to identify energy barriers (e.g., Gaussian 16 with B3LYP/6-31G**) .
  • Machine learning (ML) : Train models on reaction datasets (temperature, solvent, catalyst) to predict optimal conditions. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments .
  • Case study : ML-guided optimization increased yield from 55% to 82% in a related quinazoline derivative .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., P2X7 antagonism ranges: 10 nM–1 µM) and assess assay variability (cell type, ligand concentration) .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing chlorobenzyl with dichlorophenyl) to isolate pharmacophore contributions .
  • Statistical validation : Apply ANOVA to differentiate biological noise (p < 0.05) from true activity trends .

Q. What advanced techniques characterize its interaction with target proteins?

  • Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with P2X7 receptor fragments (resolution ≤2.0 Å) to map binding pockets .
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) at 25°C using Biacore T200 .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (100 ns trajectories) in GROMACS to identify stable conformations .

Key Considerations for Researchers

  • Theoretical framing : Align SAR studies with receptor homology models (e.g., P2X7 extracellular domain) .
  • Methodological rigor : Validate computational predictions with orthogonal experimental techniques (e.g., SPR + MD) .
  • Ethical compliance : Adhere to non-consumptive research use guidelines for proprietary compounds .

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